(1-Ethoxycyclopropyl)methanamine
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Overview
Description
(1-Ethoxycyclopropyl)methanamine is an organic compound with the molecular formula C6H13NO It is a cyclopropyl derivative, characterized by the presence of an ethoxy group attached to the cyclopropyl ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxycyclopropyl)methanamine typically involves the reaction of cyclopropylcarbinol with ethyl iodide in the presence of a base such as sodium hydride. The resulting ethoxycyclopropane is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxycyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield cyclopropyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, carboxylic acids, cyclopropyl alcohols, and various substituted amines .
Scientific Research Applications
(1-Ethoxycyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (1-Ethoxycyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The ethoxy group and the amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropyl ring can also impart unique steric and electronic effects, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(1-Ethoxycyclopropoxy)trimethylsilane: Similar in structure but with a trimethylsilane group instead of a methanamine group.
(1-Methylcyclopropyl)methanamine: Similar but with a methyl group instead of an ethoxy group.
Uniqueness
(1-Ethoxycyclopropyl)methanamine is unique due to the presence of both an ethoxy group and a methanamine group attached to the cyclopropyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1-ethoxycyclopropyl)methanamine |
InChI |
InChI=1S/C6H13NO/c1-2-8-6(5-7)3-4-6/h2-5,7H2,1H3 |
InChI Key |
XVVCHLNZZAMYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC1)CN |
Origin of Product |
United States |
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